N-(1-phenylethyl)propan-2-amine
Overview
Description
N-(1-phenylethyl)propan-2-amine is an organic compound with the molecular formula C11H17N It is a member of the amine class of compounds, characterized by the presence of a nitrogen atom bonded to carbon atoms
Mechanism of Action
Target of Action
N-(1-phenylethyl)propan-2-amine primarily targets the Amine oxidase [flavin-containing] B . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and has important functions in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolism of certain amines, potentially affecting neurological and vascular function.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways involving the metabolism of biogenic and xenobiotic amines .
Result of Action
Given its target, it is likely that the compound could affect neurological and vascular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-phenylethyl)propan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive route. This method uses immobilized whole-cell biocatalysts with ®-transaminase activity to convert prochiral ketones into enantiopure amines .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oximes, while reduction typically produces more saturated amines. Substitution reactions can result in a variety of substituted amines, depending on the nature of the substituent.
Scientific Research Applications
N-(1-phenylethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
N-(1-phenylethyl)propan-2-amine is structurally similar to other amines, such as amphetamine and phenethylamine. it is unique in its specific substitution pattern and the presence of the phenylethyl group. This structural uniqueness can result in different biological activities and applications compared to other similar compounds .
List of Similar Compounds
Amphetamine: A stimulant commonly used in the treatment of attention deficit hyperactivity disorder (ADHD).
Phenethylamine: A naturally occurring compound with psychoactive properties.
Methamphetamine: A potent central nervous system stimulant with high potential for abuse.
Properties
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
Record name | N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87861-38-9, 19302-16-0 | |
Record name | N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenylethyl)(propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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